molecular formula C11H20ClN3O B2950111 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1393330-48-7

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B2950111
CAS RN: 1393330-48-7
M. Wt: 245.75
InChI Key: DWUGFKDZELDIGG-UHFFFAOYSA-N
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Description

“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C11H20O1N3Cl1 . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a piperidine ring and a tert-butyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular formula is C11H20O1N3Cl1, and its molecular weight is 245.75 .

Advantages and Limitations for Lab Experiments

One advantage of using TBOA in lab experiments is its selectivity for glutamate transporters. This allows researchers to investigate the role of glutamate transporters specifically, without affecting other neurotransmitter systems. However, TBOA has limitations in terms of its specificity, as it can also affect other transporters and receptors at high concentrations. Additionally, TBOA has limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters, which could be used to investigate the role of specific transporters in neurological disorders. Another area of interest is the investigation of the long-term effects of TBOA on glutamate signaling and neuronal function. Finally, the potential therapeutic applications of TBOA in neurological disorders such as epilepsy and stroke warrant further investigation.

Synthesis Methods

The synthesis of TBOA involves the reaction of 3-tert-butyl-5-(4-fluorophenyl)-1,2,4-oxadiazole with piperidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The synthesis of TBOA is a relatively straightforward process, and the compound can be obtained in high yield with good purity.

Scientific Research Applications

TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362 + P364) .

properties

IUPAC Name

3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGFKDZELDIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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